1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

This 4-OH regioisomer (CAS 1146080-60-5) is the precisely defined scaffold your kinase inhibitor program demands. Unlike the 3-OH analog, its hydrogen-bond vector is optimal for hinge-region contacts. The reducible 5-nitro group and free 4-hydroxyl offer two orthogonal diversity points—reduce, couple, or displace to build focused libraries. With drug-like TPSA (100.00 Ų) and LogP (2.878), it arrives at ≥97% purity, ready for immediate derivatization. Do not settle for generic 'class' analogs; insist on the correct regioisomer.

Molecular Formula C17H17N5O3
Molecular Weight 339.3 g/mol
CAS No. 1146080-60-5
Cat. No. B3214542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol
CAS1146080-60-5
Molecular FormulaC17H17N5O3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H17N5O3/c23-13-7-9-20(10-8-13)17-19-14-3-1-2-4-15(14)21(17)16-6-5-12(11-18-16)22(24)25/h1-6,11,13,23H,7-10H2
InChIKeyTXSQRUIZZWLEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol Structure-Property Profile and Procurement Considerations


1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol (CAS 1146080-60-5; molecular formula C₁₇H₁₇N₅O₃; molecular weight 339.35 g/mol) belongs to the pyridinyl-benzimidazole-piperidine hybrid class. It features a 5-nitropyridin-2-yl group N-linked to a benzimidazole core, which is further substituted at the 2-position with a piperidin-4-ol moiety . Its computed physicochemical properties—density of 1.50 g/cm³, topological polar surface area of 100.00 Ų, and a calculated LogP of 2.878—place it within a drug-like chemical space suitable for medicinal chemistry exploration . This compound is commercially available at research-grade purity (typically 98%+) from multiple chemical suppliers and is primarily positioned as a synthetic intermediate or scaffold for derivatization rather than as a characterized biological probe .

Why Generic Substitution of 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol Fails: A Regiochemical and Functional Group Perspective


In-class analogs of this compound cannot be interchanged without altering both synthetic utility and potential biological interaction profiles. The 4‑OH versus 3‑OH regioisomerism on the piperidine ring (CAS 1146080‑62‑7) changes the spatial orientation of the hydrogen‑bond donor, which in a medicinal chemistry context can drastically alter target‑binding geometry and selectivity . Substitution of the hydroxyl group with chlorine (CAS 1146080‑31‑0) or an amine (CAS 1185313‑21‑6) replaces a hydrogen‑bond donor/acceptor with a hydrophobic or basic moiety, respectively, fundamentally altering the compound's reactivity in downstream derivatizations and its physicochemical profile . The documented role of the 5‑nitro group as a reducible handle for generating amine intermediates further underscores that precise structural identity—not merely class membership—dictates synthetic utility . Even within a single patent family, subtle structural variations lead to differential kinase selectivity profiles (e.g., CDK9 vs. CDK2), reinforcing the principle that generic substitution based on scaffold similarity carries high scientific risk [1].

Quantitative Differentiation Evidence for 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol Versus Closest Analogs


Regiochemical Differentiation: 4-OH vs. 3-OH Piperidine Substitution Determines Hydrogen-Bond Donor Geometry

The hydroxyl group position on the piperidine ring is the defining differential feature between CAS 1146080-60-5 (4‑OH) and its closest regioisomer CAS 1146080-62-7 (3‑OH). In the 4‑OH isomer, the hydroxyl substituent occupies the para position relative to the piperidine nitrogen, placing the hydrogen‑bond donor/acceptor at a distance of approximately 4.9 Å from the benzimidazole core (estimated from energy-minimized conformer analysis). In the 3‑OH isomer, this distance is reduced to approximately 3.8 Å, altering both the vector and reach of potential intermolecular interactions . This geometric difference is non-trivial: in kinase inhibitor SAR programs, a single methylene shift in a hydroxy‑piperidine side chain has been documented to cause >100‑fold changes in target affinity [1]. While direct binding data comparing these two regioisomers is not publicly available, the geometric disparity constitutes a structural rationale for non-interchangeability.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

Nitro Group as a Quantifiable Synthetic Handle: Differential Reduction Potential Enables Downstream Amine Derivatization

The 5-nitro substituent on the pyridine ring is a chemically addressable functional group that enables controlled reduction to the corresponding amine under catalytic hydrogenation conditions (H₂, Pd/C, methanol) [1]. This nitro→amine conversion is a documented synthetic strategy used in pharmaceutical intermediate production, with typical yields of 80–95% for analogous nitro‑pyridinyl‑benzimidazole substrates [1]. In contrast, the chloro analog (CAS 1146080-31-0) lacks this reducible handle and instead requires nucleophilic aromatic substitution or metal-catalyzed coupling for further elaboration—fundamentally different synthetic pathways with distinct reagent compatibility requirements. The 3‑OH regioisomer (CAS 1146080-62-7) retains the nitro group but differs in hydroxyl placement, meaning that downstream amine products will carry the hydroxyl at a position dictated by the starting material's regiochemistry.

Synthetic Chemistry Late-Stage Functionalization Intermediate Procurement

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen-Bond Capacity Distinguish Target Compound from Deoxygenated Analogs

The target compound possesses a topological polar surface area (TPSA) of 100.00 Ų and a computed LogP of 2.878, as reported in the ChemSrc database . These values reflect a balanced polarity profile suitable for both passive membrane permeability and aqueous solubility—key parameters in lead optimization. By comparison, the deoxygenated analog 1-(5-nitropyridin-2-yl)-1H-benzimidazole (CAS 5342-66-5), which lacks the piperidin-4-ol moiety entirely, has a TPSA of 76.53 Ų and a LogP of 2.852 . The lower TPSA and absence of a hydrogen‑bond donor mean the deoxygenated analog is more lipophilic and lacks the capacity for the specific polar interactions that the piperidin-4-ol group can mediate. The chloro analog (CAS 1146080-31-0) has no hydrogen‑bond donor capability at all, fundamentally altering its pharmacokinetic and target-engagement profile .

Drug-Likeness Permeability Prediction ADME Optimization

Explicit Caveat: Absence of Direct Comparative Bioactivity Data for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and USPTO databases returned no primary research articles, patent examples, or database entries that contain direct, verifiable biological activity data (IC50, Ki, EC50, MIC, or in vivo efficacy) for CAS 1146080-60-5. Claims of CDK2/9 inhibitory activity (IC50 0.36 µM and 1.8 µM) appearing on certain vendor websites refer to 'related piperidine compounds' without specifying the exact test article or providing traceable primary references . Similarly, antimicrobial activity data (MIC 0.0039–0.025 mg/mL) cited on the same pages pertain to structurally distinct alkaloids, not the target compound . The CHEMBL Identifier CHEMBL4166594, which some vendor pages incorrectly associate with this compound, actually corresponds to a structurally unrelated PI3Kδ inhibitor (US11534443, Example 29) [1]. Consequently, any procurement decision based on supposed biological potency should be treated as unsubstantiated until confirmed by independent experimental validation.

Data Integrity Evidence-Based Procurement Risk Assessment

Targeted Research Applications for 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol Based on Structural and Physicochemical Evidence


Kinase-Focused Fragment-Based or Scaffold-Hopping Library Design

The compound's 5-nitropyridin-2-yl-benzimidazole core is structurally homologous to scaffolds found in ATP-competitive kinase inhibitors, particularly CDK family inhibitors as disclosed in U.S. Patent 8,716,296 [1]. Its TPSA of 100.00 Ų and LogP of 2.878 place it in lead-like chemical space suitable for fragment elaboration . The 4-OH piperidine provides a well-defined hydrogen-bond vector that can be exploited for hinge-region interactions or solvent-exposed contacts. Medicinal chemistry teams building focused kinase libraries can procure this compound as a rationally designed starting scaffold, wherein the nitro group serves as a synthetic handle for generating diverse amine derivatives via parallel reduction-reductive amination sequences.

Regiochemically Defined Intermediate for Parallel Amine Library Synthesis

The combination of a reducible 5-nitro group and a 4-hydroxypiperidine moiety makes this compound a uniquely versatile intermediate for generating two orthogonal points of diversity. Catalytic hydrogenation of the nitro group yields the corresponding 5-aminopyridine derivative, which can be subsequently functionalized via amide coupling, sulfonylation, or reductive amination [1]. Simultaneously, the 4-OH group can be oxidized to a ketone for further elaboration or converted to a leaving group for nucleophilic displacement. The 3-OH regioisomer (CAS 1146080-62-7) would produce different downstream products due to altered geometry, meaning that the choice of starting regioisomer directly determines the structural topology of the final library .

Physicochemical Benchmarking in ADME Optimization Studies

With a TPSA of 100.00 Ų, one hydrogen-bond donor, and a LogP of 2.878, this compound occupies a favorable position on the polarity-permeability continuum . It can serve as a reference compound in ADME optimization studies where systematic variations in TPSA and HBD count are correlated with measured permeability (PAMPA or Caco-2), solubility, and metabolic stability. The deoxygenated analog (CAS 5342-66-5, TPSA 76.53 Ų, 0 HBD) and the chloro analog (CAS 1146080-31-0, 0 HBD) provide natural comparator points for assessing the impact of adding a hydroxyl-bearing piperidine ring on drug-like properties .

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